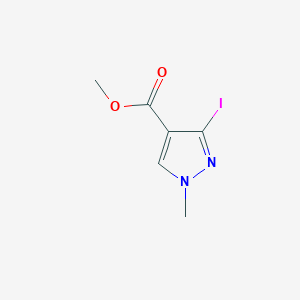
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H7IN2O2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a base like sodium hydroxide. The resulting iodinated product is then esterified using methanol and a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated pyrazole derivative.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Reduction Reactions: Products include deiodinated pyrazole derivatives.
Scientific Research Applications
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific active sites or receptors. The iodine atom can play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-1H-pyrazole-4-carboxylate
- 1-methyl-1H-indazole-4-carboxylate methyl ester
- Methyl 3-cyclobutyl-5-iodo-1-[2-methyl-1-(4-propylphenyl)propyl]-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties.
Properties
IUPAC Name |
methyl 3-iodo-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOYYFLZIJDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}benzohydrazide](/img/structure/B10904738.png)
![4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904743.png)
![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)
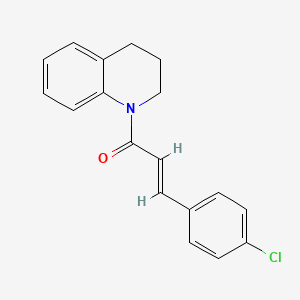
![3,3-dimethyl-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10904759.png)
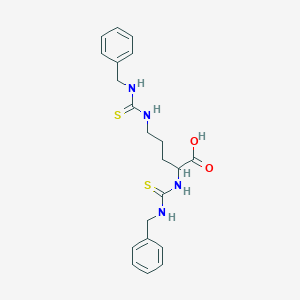
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10904773.png)
![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)
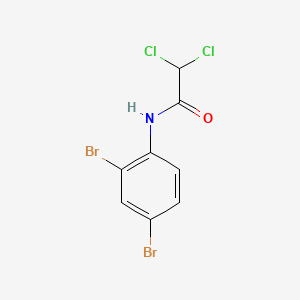
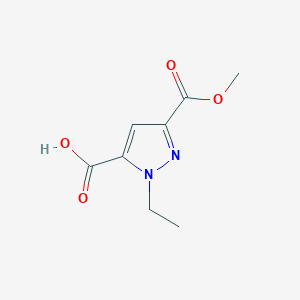
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-4-methylbenzohydrazide](/img/structure/B10904804.png)
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)
